1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring, which is often found in pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- can be achieved through various synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another method involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction results in a significant increase in molecular complexity and is supported by density functional theory calculations .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include rhodium catalysts, nitriles, and electrophilic carbenes . The major products formed from these reactions are typically more complex isoindole derivatives with enhanced properties.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . The molecular targets and pathways involved include nucleophilic and electrophilic sites that facilitate the formation of complex isoindole derivatives .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- can be compared with other similar compounds such as:
1H-Isoindole, 2,3-dihydro-: This compound also features an isoindole ring but lacks the piperazine moiety, making it less effective in enhancing bioavailability and stability.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These compounds undergo similar reactions but have different structural features and applications.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- lies in its ability to form complex fluorophores with enhanced properties, making it valuable in various scientific and industrial applications .
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds known for their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 258.32 g/mol. The presence of the piperazine moiety is crucial for its biological activity, enhancing its interaction with various biological targets.
Biological Activity Overview
The biological activities of isoindole derivatives can be categorized into several key areas:
- Neuroprotective Effects : Research indicates that certain isoindole derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For example, derivatives have shown IC50 values ranging from 10 to 140 µM for AChE inhibition and 11 to 80 µM for BuChE inhibition .
- Anti-inflammatory Properties : Isoindole derivatives have demonstrated the ability to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10 . This dual action suggests their potential use in treating inflammatory conditions.
- Antibacterial Activity : Some studies have highlighted the antibacterial properties of isoindole derivatives against various bacterial strains, although specific data on the compound is limited .
In Silico Studies
A recent study utilized molecular docking and dynamics simulations to assess the binding affinity of various isoindole derivatives to AChE and BuChE. The compound with a phenyl substituent at position 4 of piperazine exhibited the best inhibitory activity against AChE with an IC50 of 1.12 µM .
Synthesis and Characterization
The synthesis of isoindole derivatives often involves the condensation of phthalic anhydride with amines or amino acids. The resultant compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity .
Comparative Table of Biological Activities
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-9-11-18(12-10-17)7-4-8-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6H,4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXTUIJIVGYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604100 | |
Record name | 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-96-8 | |
Record name | 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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